3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide

Description

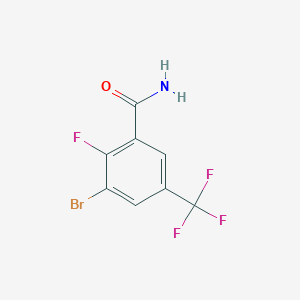

3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide (CAS No. 2092800-03-6) is a substituted benzamide derivative with the molecular formula C₈H₄BrF₄NO and a molecular weight of 286.024 g/mol . Its structure features a benzamide core substituted with bromo (Br) at position 3, fluoro (F) at position 2, and a trifluoromethyl (CF₃) group at position 5 (Figure 1).

Properties

IUPAC Name |

3-bromo-2-fluoro-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF4NO/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTAHTHKSRJVJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide typically involves the following steps:

Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

Amidation: The final step involves the formation of the benzamide group through the reaction of the substituted benzoyl chloride with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of halogens and the trifluoromethyl group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of fluorinated or brominated derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Structural Characteristics

The molecular formula of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide is , with a molecular weight of approximately 286.02 g/mol. The compound features a benzamide backbone with bromine, fluorine, and trifluoromethyl substituents, which contribute to its unique chemical properties and potential biological activity.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique substituents allow for the development of new materials and catalysts, making it valuable in organic synthesis and material science.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties, including:

- Antiviral Activity : Similar compounds have shown efficacy against viruses such as influenza A by inhibiting viral fusion processes.

- Anticancer Properties : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression.

- Anti-inflammatory Effects : Research indicates potential applications in reducing inflammation through modulation of cellular pathways.

The compound's structural features enhance its binding affinity to biological targets, particularly enzymes and receptors. The trifluoromethyl group and halogen atoms improve its ability to form hydrogen bonds and engage in non-covalent interactions with proteins and nucleic acids. This property is crucial for its role as a potential therapeutic agent.

Case Study 1: Antiviral Properties

A study investigated the antiviral effects of compounds similar to this compound against the influenza A virus. The results indicated that these compounds could inhibit viral fusion with host cells, suggesting a mechanism for potential therapeutic use.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound revealed that it could effectively bind to specific enzyme active sites, preventing substrate access. This inhibition was linked to alterations in metabolic pathways relevant to cancer cell proliferation.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogens and the trifluoromethyl group can enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-2-fluoro-5-(trifluoromethyl)benzamide with analogous benzamide and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and applications.

Fluopyram (CAS No. 658066-35-4)

Structure : N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide .

Key Differences :

- Contains a pyridinyl-ethyl side chain instead of bromo/fluoro substituents.

- Two CF₃ groups enhance lipophilicity and bioactivity. Applications: A broad-spectrum fungicide used in agriculture. Regulatory studies note its residues in food, with metabolites including 2-(trifluoromethyl)benzamide . Properties: Higher molecular weight (396.71 g/mol) and logP compared to the target compound, influencing its environmental persistence.

Teriflunomide Derivative (Compound 13y)

Structure: (S)-N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide . Key Differences:

- Chloro (Cl) substituent at position 6 increases steric bulk. Applications: Investigated as a teriflunomide analog for immunomodulatory or anticancer activity.

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

Structure : Features a trifluoropropoxy group and halogenated aryl ring .

Key Differences :

- Trifluoropropoxy substituent introduces chirality and steric effects.

- Chloro and fluoro groups at ortho positions influence electronic properties.

Synthesis : Prepared via amidation of benzoyl chloride with 2-chloro-6-fluoroaniline (90% yield) .

3-Bromo-5-fluoro-2-iodo-N-methylbenzamide (CAS No. 2921877-52-1)

Structure : Substituted with iodo (I) at position 2 and methyl (CH₃) on the amide nitrogen .

Key Differences :

- Iodo’s larger atomic radius and polarizability alter reactivity and binding kinetics.

- Methyl group reduces solubility compared to unsubstituted benzamides.

Data Table: Structural and Functional Comparison

Key Observations and Limitations

- Substituent Impact : Bromo and fluoro groups enhance electronegativity and metabolic stability, while CF₃ improves lipophilicity. Pyridinyl or chiral side chains (e.g., in Fluopyram) broaden biological activity .

- Data Gaps: Limited information exists on the target compound’s synthesis, toxicity, or applications. Comparisons rely on structural analogs.

- Structural Variations: Minor changes (e.g., iodo vs. bromo) significantly alter pharmacokinetics and synthetic routes .

Biological Activity

3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, biological interactions, and relevant research findings, including case studies and data tables.

Structural Characteristics

The molecular formula of this compound is CHBrFN, with a molecular weight of approximately 286.02 g/mol. The compound features a benzamide backbone with bromine and fluorine substituents, as well as a trifluoromethyl group. These structural components contribute to its unique chemical properties and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor of specific enzymes and receptors. The trifluoromethyl group and halogen atoms enhance binding affinity to biological targets, which is crucial for therapeutic applications.

The compound's mechanism of action is primarily attributed to its ability to form hydrogen bonds and engage in non-covalent interactions with proteins and nucleic acids. This property is essential for inhibiting target enzymes or modulating receptor activity, which can affect various cellular processes, including those involved in disease states such as malaria.

Case Studies and Research Findings

- Antimalarial Activity :

- Inhibition of Enzymes :

-

Comparative Studies :

- Comparative analysis with other similar compounds revealed that this compound stands out due to its unique combination of substituents, which enhances its reactivity and biological properties. For example, derivatives lacking the trifluoromethyl group exhibited diminished activity.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-Bromo-2-fluorobenzamide | Lacks trifluoromethyl group | Moderate inhibition of kinase activity |

| 2-Bromo-5-(trifluoromethyl)benzamide | Different fluorine positioning | Significant antimalarial effects |

| 5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide | Contains an additional methoxy group | Enhanced solubility but reduced potency |

Q & A

What are the common synthetic routes for preparing 3-Bromo-2-fluoro-5-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for higher yields?

Basic:

The compound can be synthesized via amidation of 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid with methoxy-methylamine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or coupling reagents like HATU) and controlling stoichiometry to minimize by-products. Reaction optimization typically involves adjusting temperature (0–20°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading .

Advanced:

AI-driven retrosynthetic analysis (e.g., using databases like Reaxys or Pistachio) predicts feasible one-step routes, such as direct coupling of the benzoic acid derivative with N-methoxy-N-methylamine. Advanced optimization may involve Design of Experiments (DoE) to evaluate factors like pH, solvent/base combinations, and microwave-assisted synthesis for accelerated kinetics. Computational tools (e.g., density functional theory) can model transition states to identify rate-limiting steps .

How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

Basic:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or vapor diffusion, and data collected using synchrotron radiation. Initial structure solution can be achieved with SHELXS, followed by refinement in SHELXL. Key parameters include R-factors (<5%) and thermal displacement parameters for halogen atoms .

Advanced:

For disordered structures (common with trifluoromethyl groups), twin refinement and Hirshfeld surface analysis in Mercury CSD 2.0 help visualize intermolecular interactions. High-resolution data (≤0.8 Å) enables charge density studies to map electron-withdrawing effects of the trifluoromethyl group. Powder XRD paired with Rietveld refinement is used for polycrystalline samples .

What analytical techniques are critical for characterizing purity and structural integrity?

Basic:

- NMR (¹H/¹³C/¹⁹F): Assign peaks for bromo (δ ~7.5 ppm), fluoro (δ ~-110 ppm), and trifluoromethyl (δ ~-60 ppm) groups.

- HPLC-MS: Quantify purity (>98%) using reverse-phase C18 columns and ESI+ ionization.

- Elemental Analysis: Validate C/H/N/Br/F stoichiometry .

Advanced:

- Solid-state NMR: Resolve crystallographic vs. amorphous phase differences.

- XPS: Confirm oxidation states of bromine (Br 3d₅/₂ ~70 eV) and fluorine (F 1s ~689 eV).

- TGA-DSC: Assess thermal stability and polymorph transitions .

How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Basic:

The -CF₃ group is strongly electron-withdrawing, reducing electron density on the benzene ring. This activates the ring toward electrophilic substitution at meta positions and stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura using phenylboronic acids) .

Advanced:

DFT calculations (B3LYP/6-311+G**) reveal the -CF₃ group lowers HOMO-LUMO gaps (~4.5 eV), enhancing charge-transfer interactions. Spectroelectrochemical studies (UV-Vis-NIR) show bathochromic shifts in polar solvents, confirming solvatochromic effects. Hammett constants (σₚ = 0.54) quantify electronic contributions .

What strategies are employed to study its potential biological activity, such as enzyme inhibition?

Basic:

- Docking Studies: AutoDock Vina or Glide models binding to targets like leucyl-tRNA synthetase. The bromo and fluoro substituents may occupy hydrophobic pockets, while -CF₃ enhances binding via halogen bonds .

- In vitro Assays: MIC tests against fungal pathogens (e.g., Candida spp.) evaluate antifungal activity .

Advanced:

- Cryo-EM: Resolve ligand-enzyme complexes at near-atomic resolution.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) for structure-activity relationship (SAR) optimization .

How can conflicting spectral or crystallographic data be resolved during structural elucidation?

Advanced:

- Multi-NMR Correlation: Combine NOESY (for spatial proximity) and HSQC (for ¹H-¹³C coupling) to distinguish regioisomers.

- Dynamic NMR: Probe rotational barriers of the -CON(OMe)Me group at variable temperatures.

- Synchrotron XRD: High-flux beams resolve weak diffraction from low-quality crystals .

What are the safety and handling protocols for this compound given its halogenated structure?

Basic:

- PPE: Gloves (nitrile), goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of brominated by-products.

- Waste Disposal: Halogenated waste must be segregated and incinerated at >1000°C .

Advanced:

- Ecotoxicity Studies: Assess persistence (OECD 307) and bioaccumulation potential (logP ~2.8).

- REACH Compliance: Submit data on mutagenicity (Ames test) and aquatic toxicity (Daphnia magna) .

How does this compound compare structurally and functionally to related agrochemicals like fluopyram?

Advanced:

Fluopyram (a trifluoromethyl benzamide fungicide) shares the -CF₃ group but differs in substituents (pyridine vs. benzene). Comparative QSAR studies show higher logD (~3.2 vs. 2.5) and improved bioavailability. Metabolite tracking (LC-MS/MS) reveals this compound’s slower degradation in soil (t₁/₂ = 28 days vs. 14 days for fluopyram) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.